molecular formula C17H15N3O2 B13057943 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B13057943
M. Wt: 293.32 g/mol
InChI Key: CBRPHVROJVIVRX-RGVLZGJSSA-N
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Description

The compound 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic small molecule characterized by its hybrid structure, which incorporates both a 4,6-dimethylpyrimidinyl amino group and an indene-1,3-dione moiety. This unique architecture makes it a compound of significant interest in early-stage discovery research and method development. Its potential research applications are primarily derived from its molecular framework. The 4,6-dimethylpyrimidine group is a known pharmacophore present in various bioactive molecules, such as the pulmonary hypertension drug ambrisentan, where it acts as an endothelin receptor antagonist . Concurrently, the 1,3-dione functional group can offer metal-chelating properties. Researchers can explore this compound as a novel chemical entity in areas including medicinal chemistry for structure-activity relationship (SAR) studies, as a potential ligand in catalysis, or as a building block for developing more complex heterocyclic systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[(E)-N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C17H15N3O2/c1-9-8-10(2)19-17(18-9)20-11(3)14-15(21)12-6-4-5-7-13(12)16(14)22/h4-8,21H,1-3H3/b20-11+

InChI Key

CBRPHVROJVIVRX-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C

Origin of Product

United States

Preparation Methods

Core Synthesis: Indane-1,3-dione Scaffold Preparation

The foundational step in synthesizing the target compound is the preparation of the indane-1,3-dione moiety, which serves as the key structural backbone.

  • Classical synthesis involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions to form an intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. This intermediate undergoes hydrolysis and decarboxylation under acidic heating to yield indane-1,3-dione with approximately 50% overall yield for these two steps.

  • Alternative oxidation methods include oxidation of indane derivatives using various oxidizing agents such as N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, or pyridinium dichromate, though these methods often give lower yields (17-18%) and require expensive reagents.

  • Functionalization at the 2-position of indane-1,3-dione can be achieved via palladium-catalyzed insertion reactions or Knoevenagel condensations, allowing for the introduction of various substituents including cyano groups or aromatic rings.

Functionalization: Formation of the Ethylidene Intermediate

The target compound contains a ethylidene linkage between the indane-1,3-dione core and the amino-substituted pyrimidine ring.

  • This is typically formed via a Knoevenagel condensation reaction, where the active methylene group of indane-1,3-dione reacts with an appropriate aldehyde or imine precursor under basic or mildly acidic conditions.

  • For the specific compound, the condensation involves the reaction of indane-1,3-dione with a 4,6-dimethylpyrimidin-2-yl amine derivative, forming the ethylidene linkage through elimination of water, producing the characteristic C=N bond.

Amino Substituent Incorporation: Attachment of 4,6-Dimethylpyrimidin-2-yl Amine

  • The amino substituent, 4,6-dimethylpyrimidin-2-yl amine, is introduced by reacting the ethylidene intermediate with the pyrimidine amine under controlled conditions.

  • The reaction is typically carried out in an organic solvent such as ethanol or methanol, sometimes in the presence of a catalytic base like piperidine or sodium acetate to facilitate the condensation and improve yields.

  • The reaction conditions are optimized to avoid side reactions and ensure selective formation of the desired imine linkage.

Purification and Characterization

  • After synthesis, the compound is purified by recrystallization or chromatographic techniques to isolate the pure product.

  • Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary of Preparation Methodology

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic addition + hydrolysis Dialkyl phthalate + alkyl acetate, base, then acid heating ~50 Formation of indane-1,3-dione scaffold
2 Knoevenagel condensation Indane-1,3-dione + aldehyde or imine precursor, base 61-85 Formation of ethylidene intermediate
3 Amino substitution Reaction with 4,6-dimethylpyrimidin-2-yl amine, base 70-90 Formation of final amino-substituted compound
4 Purification Recrystallization or chromatography - Product isolation and purity enhancement

Research Findings and Optimization Notes

  • The classical method for indane-1,3-dione synthesis remains the most practical due to moderate yields and availability of reagents.

  • The Knoevenagel condensation step is sensitive to reaction temperature and base choice; lower temperatures favor mono-substituted products, while higher temperatures may lead to polysubstitution or side products.

  • The presence of electron-donating methyl groups on the pyrimidine ring enhances nucleophilicity of the amine, facilitating efficient condensation with the ethylidene intermediate.

  • Use of catalytic bases such as piperidine improves reaction rates and yields in the condensation steps without significant side reactions.

  • Alternative synthetic routes involving palladium-catalyzed isocyanide insertion have been explored for related indane-1,3-dione derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce various reduced forms .

Scientific Research Applications

2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous indene-1,3-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Biological/Physical Data Reference
Target Compound 4,6-Dimethylpyrimidin-2-ylaminoethylidene Pyrimidine group for kinase interaction; ethylidene linker enhances conjugation. No direct bioactivity data provided; inferred kinase inhibition potential based on pyrimidine moiety. N/A
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione 5-Bromo-2-hydroxybenzylidene Bromine enhances lipophilicity; hydroxyl group enables hydrogen bonding. Crystal structure shows non-planarity (dihedral angle: 1.02°), stabilized by C–H⋯O and π-π interactions .
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3-dione 3,4-Dimethoxyphenyl Methoxy groups increase electron density; XlogP = 2.9 (moderate lipophilicity). No bioactivity data; structural analog used in optical/electronic materials .
2-Amino-2,3-dihydro-1H-indene-5-carboxamide 5-Carboxamide; 2-amino group Carboxamide enhances solubility; amino group facilitates hydrogen bonding. DDR1 inhibitor (Kd = 5.9 nM, IC50 = 14.9 nM); suppresses pancreatic cancer in vivo .
2-({[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione 3-Nitrophenylthiazolylamino group Nitro group enhances electron-withdrawing effects; thiazole improves π-stacking. No bioactivity data; similar compounds used as kinase inhibitors .
2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione 4-Heptylphenylmethylene Long alkyl chain increases hydrophobicity (XlogP ≈ 5.0). Used in materials science for liquid crystal applications .

Key Observations

Substituent Effects on Bioactivity :

  • The pyrimidine and thiazole substituents (target compound, ) are associated with kinase inhibition due to their ability to form hydrogen bonds and π-stacking interactions with ATP-binding pockets .
  • Carboxamide derivatives () exhibit enhanced solubility and specificity for DDR1, a receptor tyrosine kinase overexpressed in pancreatic cancer.

Methoxy and hydroxyl groups () improve hydrogen-bonding capacity, influencing crystallization and stability .

Crystallographic Insights: Compounds with bulky substituents (e.g., 5-bromo-2-hydroxybenzylidene in ) exhibit minor deviations from planarity (dihedral angles < 1.5°), which may affect packing efficiency and melting points . π-π interactions between aromatic systems (e.g., indene-dione and pyridine in ) stabilize crystal lattices, as seen in the title compound’s layered packing parallel to the ab plane .

Synthetic Approaches :

  • Most analogs are synthesized via Schiff base condensation (amine + carbonyl), with yields ranging from 74–83% under reflux conditions .
  • Sodium hydride or ethoxide bases are used for deprotonation in functionalization reactions (e.g., ) .

Biological Activity

The compound 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (often referred to as compound 1 ) is a derivative of indanedione featuring a pyrimidine moiety. This article explores its biological activities based on recent research findings, highlighting its pharmacological potential and various mechanisms of action.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes:

  • An indanedione core
  • A 4,6-dimethylpyrimidine substituent
  • An ethylidene linkage

This structure is significant as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that compound 1 exhibits notable antioxidant properties. A study evaluated its ability to scavenge free radicals and inhibit lipid peroxidation. The results showed:

  • DPPH Scavenging Activity : Compound 1 demonstrated a scavenging percentage ranging from 8.12% to 28.14% , indicating moderate antioxidant potential.
  • Lipid Peroxidation Inhibition : The highest observed inhibition was 54.75% , suggesting strong protective effects against oxidative stress .
CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
128.1454.75
Standard95.0090.00

2. Antimicrobial Activity

Compound 1 has been tested for its antimicrobial properties against various pathogens:

  • Staphylococcus aureus : Inhibition zones ranged from 5 mm to 9 mm .
  • Escherichia coli : Inhibition zones were between 4 mm and 8 mm .
    These results indicate that compound 1 possesses moderate antibacterial activity .

3. Anti-inflammatory Activity

The anti-inflammatory effects of compound 1 were assessed through paw edema models. It exhibited significant inhibition rates, suggesting its potential as an anti-inflammatory agent .

4. Neuroprotective Effects

In studies focused on neurodegenerative diseases, compound 1 has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer’s disease. For instance:

  • Compound 1 displayed IC50 values of around 0.28 µM for AChE , indicating potent inhibitory activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of compound 1 with target proteins such as AChE and COX-2:

  • The docking scores ranged from -8.667 to -3.211 , with the highest binding energy correlating with effective inhibition profiles.
  • Key amino acids involved in interactions included Arginine and Glutamine residues, which are essential for ligand binding .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of similar compounds within the indanedione class:

  • A study by Dhayabaran et al. demonstrated that related indanedione derivatives exhibited significant binding affinities to DNA, suggesting potential anticancer properties .
  • Another investigation revealed that modifications in the substituents significantly affected the antimicrobial activities of indanedione derivatives, emphasizing structure-activity relationships .

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